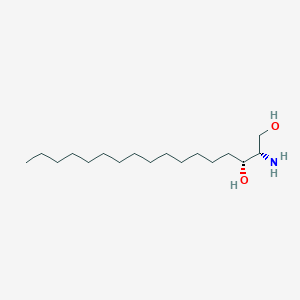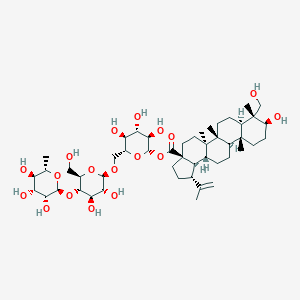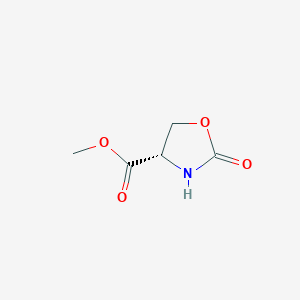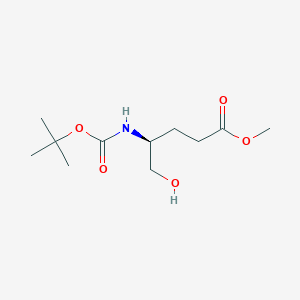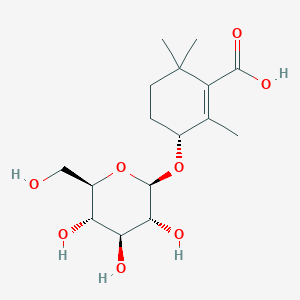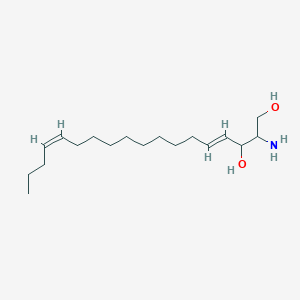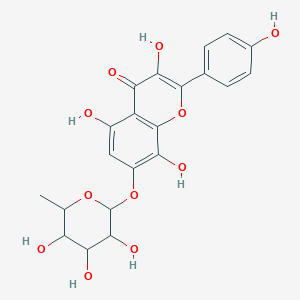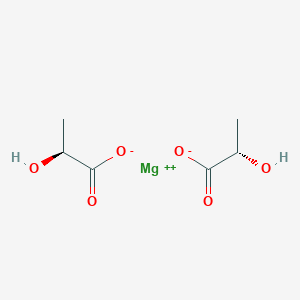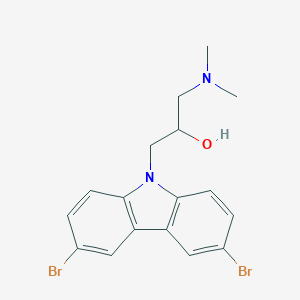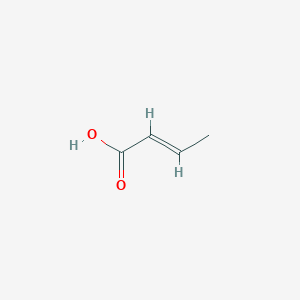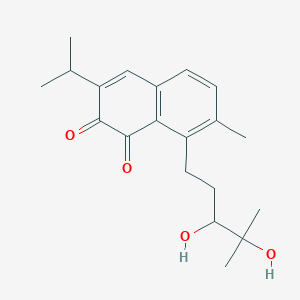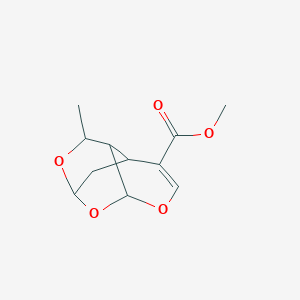
四氢表小檗碱
描述
四氢表小檗碱是一种从延胡索属植物中分离得到的异喹啉类生物碱。 该化合物因其多样的生物活性而受到关注,包括抗真菌活性以及对副流感病毒 3 的选择性抑制 .
科学研究应用
化学
在化学中,四氢表小檗碱被用作合成其他异喹啉类生物碱的前体。 其独特的结构允许探索各种化学转化,并开发新的合成方法 .
生物学
在生物学上,四氢表小檗碱已显示出对白色念珠菌具有显著的抗真菌活性,以及对几种细菌菌株(包括大肠杆菌和金黄色葡萄球菌)的抗菌活性 .
医学
在医学中,正在研究四氢表小檗碱的潜在抗病毒特性,特别是针对副流感病毒 3。 它对这种病毒的选择性抑制使其成为抗病毒药物开发的有希望的候选药物 .
工业
作用机制
四氢表小檗碱发挥作用的机制涉及抑制真菌和病毒细胞中的关键酶和途径。例如,其抗真菌活性归因于破坏白色念珠菌细胞膜的完整性。 对副流感病毒 3 的抗病毒活性涉及抑制病毒复制和阻止病毒进入宿主细胞 .
生化分析
Biochemical Properties
Tetrahydroepiberberine interacts with various enzymes, proteins, and other biomolecules. It has been found to be active against the fungus C. albicans and several bacteria, including E. coli, P. aeruginosa, P. mirabilis, K. pneumoniae, A. baumannii, S. aureus, and B. subtilis
Cellular Effects
It has been found to inhibit the cytopathogenic effect of parainfluenza-3 (PI-3) virus in Vero cells . It also decreases the viability of HaCaT keratinocytes . These effects suggest that Tetrahydroepiberberine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Tetrahydroepiberberine vary with different dosages in animal models
Metabolic Pathways
Tetrahydroepiberberine is involved in several metabolic pathways It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
准备方法
合成路线和反应条件
四氢表小檗碱的合成通常涉及小檗碱或其衍生物的还原。一种常见的方法包括在氢气气氛下,使用钯催化剂催化还原小檗碱。 反应条件通常需要乙醇或甲醇等溶剂,并在室温或略微升高的温度下进行 .
工业生产方法
四氢表小檗碱的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高压氢化反应器和连续流动系统,以确保高效且一致的生产。 最终产品的纯度通常通过结晶和色谱技术来保证 .
化学反应分析
反应类型
四氢表小檗碱会经历多种类型的化学反应,包括:
氧化: 该反应可以将四氢表小檗碱转化回小檗碱或其他氧化衍生物。
还原: 进一步还原可导致形成二氢衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用钯或铂催化剂的催化氢化。
取代: 在碱存在下,使用卤代烷或酰氯等试剂.
主要产物
相似化合物的比较
属性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEHVAXMSWXKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959635 | |
| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38853-67-7 | |
| Record name | (±)-Sinactine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38853-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038853677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tetrahydroepiberberine and where is it found?
A1: Tetrahydroepiberberine, also known as Sinactine, is a protoberberine-type alkaloid. It's primarily found in the roots of the plant Sinomenium acutum, a traditional Chinese medicinal herb. [, ]
Q2: What is the molecular formula and structure of Tetrahydroepiberberine?
A2: Tetrahydroepiberberine has the molecular formula C20H21NO4. Its structure consists of four rings: a benzene ring with attached hydroxyl and methoxyl groups, two piperidine rings adopting half-chair conformations, and an N-methyl tetrahydrofuran ring. [, ]
Q3: Are there any analytical methods available to quantify Tetrahydroepiberberine in plant material?
A3: Yes, researchers have successfully developed and validated High-Performance Liquid Chromatography (HPLC) methods for simultaneous quantification of various isoquinoline alkaloids, including Tetrahydroepiberberine, in plants like Corydalis impatiens and Sinomenium acutum. [, ]
Q4: Has the fluorescence of Tetrahydroepiberberine been studied?
A4: Yes, studies on the fluorescence spectra of berberine series alkaloids, including Tetrahydroepiberberine, have been conducted. Notably, Tetrahydroepiberberine exhibits a unique fluorescence spectrum with two wavy bands, unlike the single-peak spectra observed in most other alkaloids of this series. []
Q5: Is there any structural information available for Tetrahydroepiberberine?
A5: The crystal structure of Tetrahydroepiberberine has been determined using X-ray diffraction analysis. This data provides detailed information about the molecule's three-dimensional conformation and bond lengths, contributing to the understanding of its interactions and properties. []
Q6: Beyond Sinomenium acutum, are there other plant sources for Tetrahydroepiberberine?
A6: Yes, Tetrahydroepiberberine has also been identified in Corydalis impatiens, further highlighting its presence in different plant species utilized in traditional medicine. []
Q7: What is the historical context of Tetrahydroepiberberine research?
A7: Early research, dating back to at least the mid-20th century, focused on elucidating the chemical structure and synthesis of Tetrahydroepiberberine, showcasing a continued interest in understanding its properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


